3,4,5-Trimethoxybenzoic acid

Overview

Description

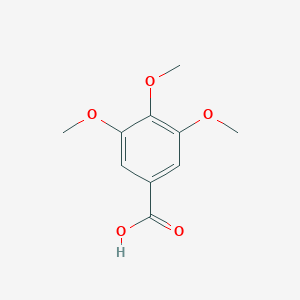

3,4,5-Trimethoxybenzoic acid (CAS: 118-41-2), also known as eudesmic acid or trimethylgallic acid, is a benzoic acid derivative with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₅ (MW: 212.2 g/mol) . The compound is naturally found in plants such as Verbesina myriocephala and Engelhardia roxburghiana, as well as in eucalyptus oil .

Synthetically, it is prepared via oxidation of 3,4,5-trimethoxytoluene using KMnO₄ in acidic acetone, yielding a crystalline product after purification . Pharmacologically, it serves as a key intermediate in drugs like trimetozine (sedative), dilazep (vasodilator), and troxipide (gastroprotective agent) . Additionally, it is a minor metabolite of mescaline in humans, though its physiological role remains unclear .

Preparation Methods

Methylation of Gallic Acid: Direct Alkylation Strategy

The methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate (DMS) under alkaline conditions remains the most widely reported method. This single-step process introduces methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring.

Reaction Mechanism and Conditions

Gallic acid undergoes nucleophilic substitution in the presence of sodium hydroxide, where hydroxyl groups are deprotonated to form phenoxide ions. Dimethyl sulfate acts as a methylating agent, transferring methyl groups to the oxygen atoms. The reaction proceeds sequentially, with full methylation requiring excess DMS and elevated temperatures (50–90°C). Patent CN102690196A specifies a molar ratio of 1:4.5 for gallic acid to sodium hydroxide, with DMS added dropwise to minimize side reactions .

Key Parameters:

-

Temperature: 50–90°C

-

Base: Aqueous NaOH (45% w/w)

-

Methylation Agent: Dimethyl sulfate

-

Reaction Time: 4–6 hours

Workup and Crude Product Isolation

Post-reaction, the mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the crude product. Filtration and washing with ethanol-water (3:2) yield this compound with ~99.5% purity. However, this intermediate contains residual dimethyl sulfate byproducts and unreacted gallic acid, necessitating further purification .

Hydrolysis of Methyl 3,4,5-Trimethoxybenzoate

An alternative route involves saponification of methyl 3,4,5-trimethoxybenzoate, a commercially available ester. This method avoids the handling of toxic dimethyl sulfate and simplifies purification.

Alkaline Hydrolysis Protocol

A solution of methyl ester in ethanol reacts with sodium hydroxide (0.8 mol/L) at 50°C for 2 hours. The ester group hydrolyzes to form the sodium salt of this compound, which is protonated with HCl to precipitate the free acid. Chen et al. (2022) reported a 100% yield using this method, highlighting its efficiency and scalability .

Optimized Conditions:

-

Solvent: Ethanol

-

Base: NaOH (0.8 M)

-

Temperature: 50°C

-

Reaction Time: 2 hours

Advantages Over Direct Methylation

-

Safety: Eliminates dimethyl sulfate, a potent alkylating agent.

-

Yield: Quantitative conversion under mild conditions.

-

Purity: Reduced impurity burden due to fewer side reactions.

Industrial-Scale Purification Techniques

Crude this compound often contains residual solvents, inorganic salts, and methylated byproducts. Patent CN102690196A outlines a two-stage purification process to achieve >99.9% purity.

Sodium Carbonate Recrystallization

The crude acid is dissolved in a 45% sodium carbonate solution (1:4.5 ratio) at 90°C for 4 hours, forming the water-soluble sodium salt. Acidification with sulfuric acid (pH 1–2) precipitates high-purity crystals, which are filtered and washed .

Activated Carbon Decolorization

A mixture of the recrystallized product, activated carbon, and water (10:2:100 ratio) is heated to 85°C for 30 minutes. Filtration removes colored impurities, followed by a final acidification (pH 2) and drying under vacuum. This step reduces total impurities to <0.10% .

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Impurity Profile Management

-

Unreacted Gallic Acid: Residual starting material is minimized by maintaining a 10% molar excess of dimethyl sulfate .

-

Dimethyl Sulfate Byproducts: Neutralization with sodium bicarbonate followed by extraction into organic solvents (e.g., ethyl acetate) reduces sulfate esters.

Solvent Selection

Ethanol is preferred over methanol or acetone due to its lower toxicity and better solubility profile for the sodium salt.

Chemical Reactions Analysis

Gallic acid trimethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: It can be reduced to form the corresponding alcohols or other reduced derivatives.

Substitution: Gallic acid trimethyl ether can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

TMBA and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the potential of TMBA derivatives as effective antimicrobial agents .

1.2 Anti-tumor Activity

Research has shown that TMBA can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. A study on trimethoxybenzoic acid derivatives revealed their effectiveness against the MCF-7 human breast cancer cell line, suggesting their potential as anticancer agents . The structure-activity relationship highlighted the importance of the trimethoxy group in enhancing biological activity.

1.3 Metabolite of Mescaline

TMBA is identified as a metabolite of mescaline in humans. After ingestion, it was isolated from urine samples and characterized using gas chromatography-mass spectrometry. This finding suggests that TMBA may play a role in the pharmacokinetics of mescaline and warrants further investigation into its effects .

Biochemical Applications

2.1 Interaction with Proteins

TMBA has been studied for its interaction with proteins such as bovine serum albumin (BSA). Spectroscopic methods indicated that TMBA can quench the fluorescence of BSA, suggesting a binding interaction that could influence drug delivery systems . Understanding these interactions is crucial for developing new therapeutic agents.

2.2 Role in Lignin Analysis

In analytical chemistry, TMBA is used as an internal standard for determining hydroxyl groups in lignins. Its application helps in characterizing lignin structures and understanding their properties better .

Materials Science

3.1 Use in Dyes and Inks

TMBA is utilized in the production of dyes and inks due to its chemical stability and color properties. Its incorporation into various formulations enhances the performance characteristics of these materials .

3.2 Photographic Developers

The compound also finds application in photographic developers, where it contributes to the chemical processes involved in image formation .

Case Studies

Mechanism of Action

The mechanism of action of gallic acid trimethyl ether involves its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, it has been shown to interfere with cell signaling pathways and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase β and ribonucleoside-diphosphate reductase .

Comparison with Similar Compounds

Structural Analogs

3,4,5-Trimethoxybenzoic acid belongs to a family of methoxy-substituted benzoic acids. Key analogs include:

- 4-Methoxybenzoic acid (4-M) : Single methoxy group at the para position.

- 3,4-Dimethoxybenzoic acid (Veratric acid) : Methoxy groups at meta and para positions.

- 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) : Combines hydroxyl and methoxy groups.

- 3,4,5-Trihydroxybenzoic acid (Gallic acid) : Hydroxyl groups replace methoxy groups.

Physicochemical Properties

| Compound | XS,organic (Solubility) | ΔH°formation (gas, kJ/mol) |

|---|---|---|

| This compound | 0.00461 | -463.9 ± 2.1 |

| 3,4-Dimethoxybenzoic acid | 0.00432 | -457.3 ± 2.0 |

| 4-Methoxybenzoic acid | 0.00506 | -442.1 ± 1.8 |

Key Findings :

- Solubility: this compound exhibits lower solubility in organic solvents compared to mono- and dimethoxy analogs due to increased steric hindrance .

- Thermodynamics: The gas-phase enthalpy of formation (-463.9 kJ/mol) indicates significant steric crowding from the three methoxy groups.

Key Findings :

- Antiarrhythmic Activity : Basic esters of this compound (e.g., M32) show potent antiarrhythmic effects, attributed to interactions with cardiac ion channels .

- Antimicrobial Activity : this compound peptide derivatives exhibit moderate activity, while gallic acid analogs (e.g., 3,4,5-triacetoxybenzoic acid) are more potent due to enhanced hydrogen bonding from hydroxyl groups .

- Microbial Degradation : Unlike vanillic acid, this compound is resistant to aerobic degradation but undergoes anaerobic demethylation in Pseudomonas spp., releasing formaldehyde .

Biological Activity

3,4,5-Trimethoxybenzoic acid (TMBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of TMBA's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMBA is characterized by the presence of three methoxy groups attached to a benzoic acid backbone. Its chemical formula is C11H14O5, and it exhibits a molecular weight of 226.23 g/mol. The structural formula can be represented as follows:

Anticonvulsant and Sedative Effects

Research has indicated that TMBA exhibits anticonvulsant and sedative properties. It acts as a GABAA/BZ receptor agonist, which may contribute to its sedative effects. A study highlighted that TMBA derivatives have been synthesized and evaluated for their potential as therapeutic agents in treating central nervous system disorders .

Antitumor Activity

TMBA has shown promise in antitumor applications. It modulates the activity of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms in cancer therapy. In vitro studies demonstrated that TMBA derivatives could reverse drug resistance in breast cancer cell lines by inhibiting P-gp activity .

Antimicrobial Properties

TMBA has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies indicate that modifications to the TMBA structure can enhance its antimicrobial efficacy.

The biological activity of TMBA can be attributed to several mechanisms:

- Calcium Channel Modulation : TMBA and its derivatives have been shown to influence calcium ion mobilization within cells. For instance, this compound 8-(diethylamino)octyl ester (TMB-8) acts as an inhibitor of intracellular calcium mobilization, impacting various physiological processes .

- Inhibition of Enzymatic Activity : TMBA has been reported to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and oxidative stress in cellular models .

Table 1: Summary of Biological Activities of TMBA Derivatives

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| TMBA | Antitumor | 27.2 | P-glycoprotein modulation |

| TMB-8 | Calcium mobilization | 18.0 | Inhibition of calcium release |

| Ester S2 | Antimicrobial | >100 | Direct bacterial inhibition |

Clinical Implications

Recent studies have explored the clinical implications of TMBA in various therapeutic areas:

- Hypertension : Basic esters of TMBA were synthesized and tested for antihypertensive activity, showing promising results that warrant further investigation .

- Local Anesthesia : Some derivatives have been evaluated for local anesthetic properties, indicating potential use in pain management strategies .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 3,4,5-Trimethoxybenzoic acid?

- Methodology : The compound is commonly synthesized via esterification or alkylation of gallic acid derivatives. For example, esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields this compound with an 89% efficiency due to the stabilizing effect of the trimethoxy group on the intermediate carbocation . Alternative routes include selective methylation of hydroxyl groups using methyl iodide under basic conditions.

- Key Data : Yields vary with substituent positions; trimethoxy derivatives show higher reactivity compared to mono- or di-methoxy analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) groups (δ ~3.8–3.9 ppm for ¹H; ~55–60 ppm for ¹³C) and the carboxylic acid proton (δ ~12–13 ppm, broad) .

- IR Spectroscopy : Detects C=O stretching (~1680–1700 cm⁻¹) and OCH₃ vibrations (~2830–2975 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (212.20 g/mol) and fragmentation patterns .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodology : The compound serves as a precursor for antimicrobial agents (e.g., Trimethoprim impurities) and alkaloid synthesis (e.g., mescaline derivatives). Its trimethoxy structure enhances lipophilicity, improving membrane permeability in drug candidates .

Advanced Research Questions

Q. How do electron-donating substituents influence the esterification efficiency of this compound compared to other benzoic acid derivatives?

- Methodology : Substituent effects are analyzed using kinetic studies and computational modeling (e.g., DFT). The trimethoxy group stabilizes the carbocation intermediate via resonance and inductive effects, increasing esterification yields (89%) compared to gallic acid (78%) and syringic acid (84%) .

- Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) suggest solvent polarity impacts protonation efficiency, requiring optimization .

Q. What strategies resolve discrepancies in spectroscopic data during the synthesis of novel this compound derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.

- X-ray Crystallography : Validates molecular geometry when NMR data is ambiguous .

- Chromatographic Purity Checks : HPLC or GC-MS identifies side products (e.g., incomplete methylation) .

Q. How is this compound utilized in the biosynthesis of plant-derived metabolites?

- Methodology : Isotopic labeling (e.g., ¹³C tracing) tracks its incorporation into lignin or phenolic compounds in plants like Euphorbia lunulata. The compound acts as a xenobiotic metabolite, influencing pathways related to stress response .

Q. What thermodynamic properties govern the solubility and stability of this compound in mixed solvent systems?

- Methodology : Solid-liquid equilibria studies using differential scanning calorimetry (DSC) reveal solubility parameters in polar aprotic solvents (e.g., DMSO). The compound’s melting point (287–293°C) and enthalpy of fusion (~25 kJ/mol) are critical for crystallization optimization .

Properties

IUPAC Name |

3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059472 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige or white fine crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-41-2 | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5C9H0SC9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | Eudesmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.